molecular formula C19H19N3O4 B2478342 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2034422-40-5

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2478342
CAS No.: 2034422-40-5
M. Wt: 353.378
InChI Key: IWDPRBZNXMPZNF-UHFFFAOYSA-N
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Description

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a pyrrolidinyl group, a pyridinyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and continuous processing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and benzodioxine moieties.

    Reduction: Reduction reactions can be performed on the pyridinyl group to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridinyl and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of a pyrrolidinyl group, a pyridinyl group, and a benzodioxine moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-5-2-8-22(17)16-11-13(6-7-20-16)12-21-19(24)14-3-1-4-15-18(14)26-10-9-25-15/h1,3-4,6-7,11H,2,5,8-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDPRBZNXMPZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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